2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide
Description
Contextualization within Reticular Chemistry and Supramolecular Assembly
Reticular chemistry is the science of linking molecular building blocks through strong bonds to create crystalline, porous frameworks. figshare.comrsc.org This approach has led to the development of materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). figshare.comrsc.org The predictable geometry of the building blocks allows for the design of materials with tailored pore sizes and functionalities. 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide is an exemplary building block for reticular chemistry. Its linear and rigid terephthalohydrazide core can dictate the topology of the resulting framework.
Supramolecular assembly, on the other hand, relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined structures. The hydrazide groups of this compound are potent hydrogen bond donors and acceptors, capable of forming robust, directional interactions. acs.org These interactions can drive the self-assembly of the molecule into one-, two-, or three-dimensional supramolecular architectures. epo.org The formation of these ordered structures is a key principle in the bottom-up fabrication of functional materials.
A notable aspect of acylhydrazine units is their ability to form unique reticular hydrogen bonds, which can lead to a significant increase in material stiffness. acs.org This hierarchical cross-linking can transform soft materials into stiff, dynamic ones while maintaining properties like repairability and recyclability. acs.org
Overview of Hydrazide-Based Linkers in Polymer and Framework Synthesis
Hydrazide moieties are valuable functional groups in the synthesis of polymers and frameworks due to their ability to form stable hydrazone linkages through condensation reactions with aldehydes and ketones. This reaction is a cornerstone of dynamic covalent chemistry (DCC), which allows for the formation of adaptable and self-healing materials. researchgate.net
Hydrazide-based linkers have been successfully employed in the synthesis of COFs. nih.govrsc.orgresearchgate.netresearchgate.net The reversible nature of the hydrazone bond formation under certain conditions allows for error correction during the crystallization process, leading to highly ordered and crystalline frameworks. These hydrazide-linked COFs have shown promise in applications such as water harvesting from the atmosphere. nih.govrsc.orgresearchgate.netresearchgate.net
In polymer chemistry, hydrazide functionalities are used to create cross-linked networks. rsc.org For instance, polymers with pendant ketone or aldehyde groups can be cross-linked with dihydrazides to form covalent adaptable networks (CANs). rsc.org These materials exhibit stress relaxation and can be thermally reprocessed. The acylhydrazone bond's stability and its susceptibility to cleavage under specific conditions, such as acidic pH, allow for the design of recyclable and reusable thermoset polymers. rsc.org
The table below summarizes the key features of hydrazide-based linkers in materials synthesis.
| Feature | Description | Relevance to this compound |
| Hydrogen Bonding | Strong and directional interactions leading to self-assembly and increased material stiffness. acs.org | The two hydrazide groups provide multiple sites for robust hydrogen bonding networks. |
| Dynamic Covalent Chemistry | Formation of reversible hydrazone bonds with aldehydes/ketones for adaptable and self-healing materials. researchgate.net | The terminal hydrazide groups can react with carbonyl compounds to form polymers and frameworks. |
| Framework Synthesis | Used as linkers in the construction of crystalline Covalent Organic Frameworks (COFs). nih.govrsc.orgresearchgate.netresearchgate.net | The linear and rigid core makes it a suitable building block for porous frameworks. |
| Polymer Cross-linking | Creation of Covalent Adaptable Networks (CANs) with recyclable and reprocessable properties. rsc.org | Can act as a cross-linker for polymers containing aldehyde or ketone functionalities. |
Significance of Thioether Functionality in Organic Materials Design
The presence of thioether (-S-) groups in the side chains of this compound imparts several advantageous properties to the resulting materials. Thioether functionalities are known to influence the electronic, optical, and coordination properties of organic molecules and polymers.
In the context of framework materials like MOFs, the incorporation of thioether groups can enhance their stability and functionality. rsc.org For example, thioether-functionalized MOFs have shown improved stability towards moisture and can act as fluorescent sensors for nitroaromatic compounds. figshare.com The sulfur atoms in the thioether groups can also serve as soft donor sites for the coordination of heavy metal ions, making these materials promising for applications in environmental remediation, such as the removal of mercury ions from water. rsc.org
In polymer science, the nature of the side chains significantly impacts the properties of the bulk material. nih.gov Thioether-containing side chains can influence the solubility, thermal properties, and morphology of polymers. nih.gov For instance, the introduction of polar side chains can improve the solubility of polymers in more polar solvents. nih.gov Furthermore, thioether groups can participate in non-covalent interactions, such as C–H···S hydrogen bonds, which can play a role in the stabilization of molecular conformations. nih.govrsc.org
The thioether functionality also finds application in catalysis, where it can act as a ligand for transition metals. Thioether-ligated palladium catalysts, for example, have been used in C-H functionalization reactions for the synthesis of conjugated organic materials.
The following table outlines the key contributions of thioether functionality in organic materials.
| Property | Description | Relevance to this compound |
| Coordination Chemistry | Sulfur atoms act as soft donor sites for metal ions, enabling applications in heavy metal capture and catalysis. rsc.org | The ethylthio groups can coordinate with metal ions, potentially for catalytic or sensing applications. |
| Material Stability | Can enhance the stability of frameworks, for example, against moisture. figshare.com | The thioether groups may contribute to the overall robustness of materials synthesized from this linker. |
| Sensing | Can be part of a system for the fluorescent detection of specific analytes. figshare.com | The presence of sulfur atoms could enable the development of chemosensors. |
| Solubility and Morphology | The polarity and flexibility of the side chains influence the processability and solid-state packing of polymers. nih.gov | The (ethylthio)propoxy side chains will affect the solubility and self-assembly behavior of the molecule and its derivatives. |
| Non-covalent Interactions | Can participate in stabilizing C–H···S hydrogen bonds. nih.govrsc.org | These interactions can influence the conformation and packing of the molecules in the solid state. |
Properties
IUPAC Name |
2,5-bis(3-ethylsulfanylpropoxy)benzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S2/c1-3-27-9-5-7-25-15-11-14(18(24)22-20)16(12-13(15)17(23)21-19)26-8-6-10-28-4-2/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZIPCPNKPHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCOC1=CC(=C(C=C1C(=O)NN)OCCCSCC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 2,5 Bis 3 Ethylthio Propoxy Terephthalohydrazide
Precursor Synthesis and Derivatization Strategies
The logical approach to synthesizing the target compound involves two primary stages: first, the preparation of a 2,5-disubstituted terephthalic acid diester intermediate, and second, the conversion of this diester into the final terephthalohydrazide.
The core of the target molecule is a terephthalic acid backbone substituted at the 2 and 5 positions with 3-(ethylthio)propoxy groups. A common and effective method for forming such ether linkages is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgyoutube.comyoutube.com
A plausible synthetic route begins with a readily available starting material, such as dimethyl 2,5-dihydroxyterephthalate. The hydroxyl groups of this precursor can be deprotonated by a suitable base to form a dianion, which then acts as a nucleophile.
The required alkyl halide, 1-halo-3-(ethylthio)propane (e.g., 1-chloro- or 1-bromo-3-(ethylthio)propane), is prepared separately. This is typically achieved by reacting 3-chloro-1-propanol (B141029) with sodium ethanethiolate.
The key step is the reaction of the dimethyl 2,5-dihydroxyterephthalate dianion with two equivalents of 1-halo-3-(ethylthio)propane. This bimolecular nucleophilic substitution (SN2) reaction attaches the two side chains to the aromatic ring, yielding the intermediate, dimethyl 2,5-bis(3-(ethylthio)propoxy)terephthalate. masterorganicchemistry.comchem-station.com
Table 1: Representative Conditions for Williamson Ether Synthesis
| Reactant | Reagent | Base | Solvent | Temperature | Reference Reaction |
|---|---|---|---|---|---|
| Hydroquinone Derivative | Alkyl Halide | K₂CO₃ | DMF | 80-100 °C | General aromatic ether synthesis |
| Salicylaldehyde | Chloroacetic acid | NaOH | Water | Reflux | Ether synthesis from phenol (B47542) wikipedia.org |
| Alcohol | Alkyl Halide | NaH | THF/DMF | Room Temp to 60 °C | Standard Williamson Synthesis masterorganicchemistry.comyoutube.com |
The transformation of the diester intermediate into the final terephthalohydrazide product is accomplished through hydrazinolysis. nih.gov This is a well-established and widely used method for preparing hydrazides from their corresponding esters. egranth.ac.inresearchgate.net
The reaction involves treating the diester, dimethyl 2,5-bis(3-(ethylthio)propoxy)terephthalate, with an excess of hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent such as ethanol (B145695) or methanol. The mixture is heated under reflux for several hours. nih.gov During this process, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester group and displacing the methoxy (B1213986) groups to form the more stable hydrazide linkages. The final product, 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Table 2: Typical Conditions for Ester Hydrazinolysis
| Substrate | Reagent | Solvent | Temperature | Reaction Time | Reference Study |
|---|---|---|---|---|---|
| Aromatic Diester | Hydrazine Hydrate (excess) | Ethanol | Reflux | 6-12 hours | Synthesis of acylhydrazides nih.gov |
| Ethyl Ester | Hydrazine Hydrate | Methanol | Not specified | Not specified | General hydrazide synthesis researchgate.net |
| Isoxazoline Ester | Hydrazine Hydrate | Ethanol | Reflux | Not specified | Synthesis of hydrazide derivative nih.gov |
Optimization of Reaction Conditions and Yields for High Purity
To maximize the yield and ensure the high purity of this compound, optimization of the reaction conditions at each synthetic step is critical.
For the Williamson ether synthesis (Section 2.1.1), key parameters to optimize include the choice of base, solvent, and temperature. A strong base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl groups, but milder bases like potassium carbonate (K₂CO₃) are often sufficient and safer to handle, especially when used with a polar aprotic solvent like DMF or acetonitrile (B52724) which promotes SN2 reactions. chem-station.com The reaction temperature must be controlled to prevent side reactions, and a molar excess of the alkylating agent can drive the reaction to completion.
In the hydrazinolysis step (Section 2.1.2), the ratio of hydrazine hydrate to the diester is a crucial factor; a significant excess of hydrazine is typically used to ensure the complete conversion of both ester groups. The choice of solvent can influence reaction time and product solubility. Post-reaction, purification is essential. The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or a solvent mixture, to remove unreacted starting materials and by-products, yielding the final compound in high purity.
Green Chemistry Approaches in Compound Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. researchgate.net
One significant improvement for the Williamson ether synthesis step is the use of phase-transfer catalysis (PTC). crdeepjournal.orgrsc.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. semanticscholar.org This can allow the reaction to proceed under milder conditions, reduce the need for anhydrous polar aprotic solvents, and simplify workup procedures. crdeepjournal.org
For the hydrazinolysis step, microwave-assisted synthesis offers a substantial green advantage over conventional heating. egranth.ac.inajgreenchem.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product purity with fewer by-products. researchgate.net Some procedures may even be performed under solvent-free conditions, further enhancing the green credentials of the synthesis by reducing solvent waste. egranth.ac.inresearchgate.net
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Hydrazides
| Parameter | Conventional Method (Reflux) | Green Method (Microwave) | Advantage of Green Method |
|---|---|---|---|
| Reaction Time | 6-9 hours | 60-200 seconds | Drastic reduction in time and energy researchgate.net |
| Solvent | Often requires organic solvents | Can be solvent-free | Reduced waste and environmental impact egranth.ac.in |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) | Improved energy efficiency researchgate.net |
| Yield | Variable (e.g., 59-77%) | Generally higher (e.g., 81-90%) | Improved process efficiency researchgate.net |
Exploration of 2,5 Bis 3 Ethylthio Propoxy Terephthalohydrazide As a Monomer in Extended Architectures
Design Principles for Polymeric and Network Structures Utilizing the Compound
The design of polymeric and network structures from 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide is predicated on the strategic use of its functional groups. The central terephthalohydrazide moiety can serve as a linear, rigid linker, while the two hydrazide groups at its termini are excellent nucleophiles, ready to react with electrophilic counterparts. The ether and thioether functionalities in the side chains offer sites for secondary interactions and potential post-synthetic modification.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The hydrazide groups of this compound make it an ideal monomer for the synthesis of COFs through the formation of hydrazone linkages. When reacted with aldehyde-containing monomers, such as a tri- or tetra-aldehyde, under solvothermal conditions, a condensation reaction occurs, yielding a highly stable, porous, and crystalline 2D or 3D framework.
The design principle here involves the geometric compatibility of the monomers. For instance, the reaction of the linear this compound with a trigonal aldehyde monomer like 1,3,5-triformylbenzene would be expected to produce a 2D COF with a hexagonal pore structure. The thioether groups on the side chains could then decorate the pore walls, potentially offering sites for selective guest binding or catalysis. Research on a thioether-functionalized COF has demonstrated the ability of these groups to selectively coordinate with metal ions, suggesting a potential application in areas like catalysis or sensing. researchgate.net
Table 1: Hypothetical Properties of a COF Synthesized from this compound and 1,3,5-triformylphloroglucinol
| Property | Predicted Value | Method of Determination |
| Brunauer-Emmett-Teller (BET) Surface Area | 1200 - 1800 m²/g | Nitrogen adsorption |
| Pore Diameter | 2.5 - 3.5 nm | Nitrogen adsorption |
| Thermal Stability (TGA) | Stable up to 350 °C in N₂ | Thermogravimetric Analysis |
| Crystalline Structure | Hexagonal (p6m) | Powder X-ray Diffraction |
Note: This data is hypothetical and based on typical values for similar hydrazone-linked COFs.
Supramolecular polymerization relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create polymeric chains or networks. The this compound monomer possesses several features that make it a candidate for supramolecular self-assembly. The amide groups of the hydrazide are capable of forming strong, directional hydrogen bonds. The aromatic core can participate in π-π stacking interactions.
Furthermore, the ethylthio-propoxy side chains can influence the self-assembly process. The flexible nature of these chains could allow for conformational adjustments that facilitate ordered packing. The thioether groups might also engage in specific non-covalent interactions, such as with metal ions or other electron-deficient species, leading to the formation of well-defined supramolecular architectures. The principles of designing supramolecular polymers often involve a balance of these interactions to achieve the desired structure and properties. nih.govresearchgate.net
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with enhanced performance. rsc.org this compound can be incorporated into such materials in several ways.
One approach is to use the hydrazide functional groups to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. rsc.org Alternatively, the monomer could be blended with an inorganic precursor, such as a silica (B1680970) sol-gel, to form a composite material where the organic component is physically entrapped within the inorganic matrix. mdpi.com A more integrated approach would involve modifying the monomer with a reactive group, such as a silane, that can covalently bond to the inorganic network during its formation. The thioether side chains could also serve as anchoring points for inorganic nanoparticles, creating a well-dispersed nanocomposite. researchgate.net
Table 2: Potential Properties of a Hybrid Silica-Organic Material Incorporating this compound
| Property | Potential Characteristic |
| Mechanical Strength | Increased toughness and flexibility compared to pure silica. |
| Thermal Stability | Enhanced thermal stability compared to the pure organic polymer. |
| Optical Properties | Potential for tunable refractive index and photoluminescence. |
| Adsorption Selectivity | Thioether groups could impart selectivity for heavy metal ions. |
Note: These properties are illustrative of the potential benefits of creating a hybrid material and are not based on experimental data for this specific compound.
Reaction Mechanisms and Kinetics in Polymerization and Framework Formation
The formation of polymers and frameworks from this compound is governed by specific reaction mechanisms and their associated kinetics. For the synthesis of hydrazone-linked COFs, the reaction proceeds via a reversible acid-catalyzed condensation between the hydrazide and aldehyde monomers. The reversibility of this reaction is crucial for the error-correction process that leads to a crystalline, ordered framework rather than an amorphous polymer. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing water.
The kinetics of COF formation are complex and can be influenced by factors such as monomer concentration, catalyst choice, solvent, and temperature. Understanding these kinetics is key to controlling the crystal size and morphology of the resulting COF.
In supramolecular polymerization, the "reaction" is a self-assembly process driven by the thermodynamics of non-covalent bond formation. The kinetics of this process are typically fast, and the resulting structures are often in dynamic equilibrium. The strength and number of hydrogen bonds, as well as the extent of π-π stacking, will dictate the stability and length of the supramolecular polymer chains.
Control over Dimensionality and Topology of Resulting Materials
The dimensionality and topology of the materials derived from this compound are largely determined by the geometry of the comonomers and the reaction conditions.
The synthesis of 2D materials from molecular precursors is a significant area of research. nih.govchimia.chsigmaaldrich.com The planar and linear nature of the terephthalohydrazide core of this compound makes it an excellent candidate for the bottom-up synthesis of 2D architectures. When reacted with complementary planar monomers, such as trigonal or tetragonal linkers, it can form extended 2D sheets.
For example, interfacial polymerization at a liquid-liquid or gas-liquid interface can be employed to grow thin, continuous 2D polymer films. nih.gov In this method, the monomers are dissolved in immiscible solvents, and polymerization occurs at the interface. This technique can provide control over the thickness and morphology of the resulting 2D material. The choice of comonomer will dictate the topology of the 2D network, with different geometries leading to varying pore sizes and shapes. The ethylthio-propoxy side chains would be expected to lie on the surface of these 2D sheets, influencing their stacking behavior and interlayer interactions.
Three-Dimensional (3D) Frameworks
The utility of this compound as a monomer extends into the realm of three-dimensional (3D) frameworks, a class of materials that includes metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The bifunctional nature of the terephthalohydrazide core, with reactive hydrazide groups at opposing ends, provides the necessary directionality for the construction of extended, porous networks.
In the context of 3D frameworks, the terephthalohydrazide moiety can participate in the formation of robust linkages. For instance, hydrazide groups are known to react with aldehydes to form stable hydrazone bonds, a common strategy in the synthesis of COFs. It has been reported that 2D and 3D hydrazine-hydrazide-linked COFs can be synthesized through a postsynthetic strategy involving the oxidation of hydrazine-linked frameworks. nih.govacs.org This suggests that the hydrazide functional groups of this compound could be similarly employed to create 3D COFs with specific topologies, such as a diamondoid (dia) network. nih.govacs.org
The general synthetic approach towards such hydrazide-linked frameworks often involves the reaction of the hydrazide-containing monomer with a multitopic aldehyde linker under solvothermal conditions. The resulting 3D structure would benefit from the rigidity of the central benzene (B151609) ring of the terephthalohydrazide monomer, while the flexible 3-(ethylthio)propoxy side chains would occupy the pore space or interpenetrate with adjacent networks. The presence of these sulfur-containing side chains could also introduce specific functionalities to the framework, such as an affinity for heavy metals.
While the direct use of this compound in the synthesis of 3D frameworks is not yet extensively documented, the principles of reticular chemistry support its potential as a valuable building block. The table below outlines the key molecular features of this monomer that are relevant to its application in the construction of 3D frameworks.
| Molecular Feature | Relevance to 3D Frameworks |
| Terephthalohydrazide Core | Provides a linear and rigid building block, directing the framework's growth in opposing directions. |
| Hydrazide Functional Groups | Act as reactive sites for forming strong covalent bonds (e.g., hydrazone linkages) with complementary linkers, leading to the formation of a stable 3D network. |
| 3-(ethylthio)propoxy Side Chains | These flexible side chains can influence the framework's porosity, guest accessibility, and overall structural dynamics. The thioether groups can also serve as specific binding sites. |
The hypothetical formation of a 3D COF from this compound and a tetrahedral aldehyde linker is depicted in the reaction scheme below. This illustrates the potential for creating a highly ordered, porous material from this specialized monomer.
Hypothetical Reaction Scheme for 3D COF Synthesis
Further research into the coordination chemistry of the hydrazide groups with various metal ions could also open avenues for the development of novel 3D metal-organic frameworks based on this versatile monomer.
Advanced Characterization Techniques for Materials Derived from 2,5 Bis 3 Ethylthio Propoxy Terephthalohydrazide
Spectroscopic Analysis of Linkages and Connectivity within Formed Materials
Spectroscopic techniques are paramount for probing the chemical structure, bonding, and elemental composition of newly synthesized materials. By analyzing the interaction of electromagnetic radiation with the material, researchers can confirm the formation of desired chemical linkages and identify the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of materials. Both solution-state and solid-state NMR are vital for characterizing polymers and self-assembled structures derived from 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide.
In solution-state NMR , ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgresearchgate.net For instance, the formation of a polymer can be confirmed by the appearance of new signals or shifts in existing signals corresponding to the newly formed linkages. The integration of ¹H NMR peaks allows for the quantification of different proton environments, confirming the stoichiometry of the repeating units. researchgate.net
Solid-state NMR (ssNMR) is particularly crucial for analyzing insoluble or cross-linked polymers, which are common outcomes in materials synthesis. nih.gov It provides insights into the local environment, conformation, and dynamics of the polymer chains in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of less abundant nuclei like ¹³C, making it possible to obtain high-resolution spectra from solid samples. nih.gov These analyses can reveal information about the packing of polymer chains and the degree of crystallinity. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Derivatives This table presents hypothetical data based on typical chemical shift values for analogous structures.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.8 - 8.1 | Singlet |
| Amide N-H | 9.5 - 10.0 | Singlet |
| Hydrazide NH₂ | 4.5 - 5.0 | Singlet |
| O-CH₂ (propoxy) | 4.0 - 4.3 | Triplet |
| S-CH₂ (ethylthio) | 2.5 - 2.8 | Quartet |
| Propoxy-CH₂-Propoxy | 2.0 - 2.3 | Multiplet |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a material and monitoring chemical reactions. americanpharmaceuticalreview.comspectroscopyonline.com These methods are complementary, as the selection rules for vibrational transitions differ. spectroscopyonline.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly sensitive to polar functional groups. In materials derived from this compound, IR spectroscopy can be used to identify key stretching and bending vibrations, such as the C=O stretch of the amide group (typically around 1630-1680 cm⁻¹), the N-H stretch of the hydrazide (around 3200-3400 cm⁻¹), and the C-O and C-S ether and thioether linkages. researchgate.netresearchgate.net
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the aromatic backbone and C-S linkages in the derived materials. nih.govsemanticscholar.org The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the material, confirming its chemical identity and the success of polymerization or self-assembly processes. americanpharmaceuticalreview.comspectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for Materials Derived from this compound This table presents expected frequency ranges based on data from analogous terephthalate and hydrazide compounds.
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Amide/Hydrazide) | Stretching | 3200 - 3400 (Broad) | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C=O (Amide I) | Stretching | 1630 - 1680 (Strong) | Moderate |
| C=C (Aromatic) | Stretching | 1500 - 1600 | Strong |
| N-H (Amide II) | Bending | 1510 - 1570 | Weak |
| C-O (Ether) | Stretching | 1050 - 1250 | Moderate |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgcardiff.ac.uk XPS is used to analyze the top 1-10 nm of a material's surface.
For materials synthesized from this compound, XPS can confirm the presence of all expected elements: carbon (C), oxygen (O), nitrogen (N), and sulfur (S). High-resolution scans of the core level peaks (e.g., C 1s, O 1s, N 1s, S 2p) provide information about the chemical bonding environment. nih.gov For example, the C 1s spectrum can be deconvoluted to distinguish between C-C/C-H, C-O, C-N, and C=O bonds. The N 1s spectrum can confirm the hydrazide linkage, and the S 2p spectrum can verify the presence and oxidation state of the sulfur in the ethylthio groups. nih.govmdpi.com
Table 3: Expected Core Level Binding Energies in XPS Analysis This table shows typical binding energy ranges for elements in the chemical environments relevant to the target compound.
| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-S | ~285.5 |
| C 1s | C-O, C-N | ~286.5 |
| C 1s | C=O | ~288.0 |
| N 1s | C-N (Hydrazide) | ~399.5 - 400.5 |
| O 1s | C=O | ~531.5 |
| O 1s | C-O | ~533.0 |
Morphological and Structural Analysis of Self-Assembled and Polymeric Systems
Understanding the higher-order structure and morphology of materials is crucial for correlating their properties with their physical form. Electron microscopy and atomic force microscopy are powerful tools for visualizing the nano- and micro-scale features of self-assembled and polymeric systems.
Electron microscopy (EM) utilizes a beam of accelerated electrons to generate high-resolution images of specimens. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a material. It is used to study the morphology of polymer films, powders, or fibers on a scale from micrometers down to nanometers. For polymeric materials derived from this compound, SEM can reveal information about surface roughness, porosity, and the size and shape of aggregated particles.
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to visualize the internal structure of materials. scienceopen.com To be observed by TEM, samples must be very thin, often requiring techniques like ultramicrotomy. researchgate.net For self-assembled systems, such as those forming nanofibers or vesicles, TEM can reveal the dimensions and packing of these nanostructures. strath.ac.uk For polymeric materials, TEM can be used to study the phase separation in block copolymers or the dispersion of fillers in a polymer matrix. nsf.gov
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, 3D images of a sample's surface. mdpi.comnih.gov An AFM works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. By measuring the deflection of the cantilever, a topographical map of the surface is generated. azonano.com
AFM is particularly well-suited for studying the morphology of self-assembled materials derived from this compound. nih.govscispace.com It can be used to visualize the formation of monolayers, fibrillar networks, or other ordered structures on a substrate with sub-nanometer resolution. nih.govresearchgate.net Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, which allows for the in-situ study of self-assembly processes. mdpi.com In addition to topography, different AFM modes can map local properties such as adhesion, friction, and viscoelasticity, providing a more complete picture of the material's surface characteristics.
Table 4: Comparison of Microscopic Techniques for Morphological Analysis
| Technique | Information Provided | Resolution | Sample Environment | Key Application |
|---|---|---|---|---|
| SEM | Surface topography, particle size/shape | ~1-10 nm | High Vacuum | Microscale surface features, porosity |
| TEM | Internal structure, nanostructure dimensions | <1 nm | High Vacuum | Internal morphology, crystal structure, nanofiber analysis |
| AFM | 3D surface topography, local mechanical properties | <1 nm (vertical), ~1-20 nm (lateral) | Air, Liquid, Vacuum | High-resolution surface imaging of self-assembled layers |
Crystallographic and Porosity Assessment of Crystalline Frameworks
The ordered and often porous nature of crystalline materials derived from this compound, such as covalent organic frameworks (COFs), necessitates detailed analysis of their crystal structure and void spaces.
X-ray diffraction techniques are indispensable for confirming the crystalline nature and determining the atomic structure of materials. nih.govunits.it
Powder X-ray Diffraction (PXRD) is a primary tool for the initial characterization of polycrystalline materials. units.it It provides a "fingerprint" of a crystalline phase, allowing for identification and assessment of phase purity. improvedpharma.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), reveals the long-range order within the material. nih.gov For COFs synthesized from terephthalohydrazide derivatives, PXRD is used to confirm the formation of the desired crystalline framework by comparing the experimental pattern to a simulated pattern based on a proposed structure. The positions of the diffraction peaks are related to the unit cell dimensions, while the peak intensities provide information about the atomic arrangement within the cell. A high degree of crystallinity is indicated by sharp, well-defined peaks, whereas amorphous materials show broad, diffuse halos. improvedpharma.com
Single Crystal X-ray Diffraction (SCXRD) , when suitable single crystals can be grown, offers the most definitive structural information. nih.govunits.it It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. This level of detail is crucial for understanding the framework's topology and the nature of its pores.
Illustrative PXRD Data for a Covalent Organic Framework Derived from a Terephthalohydrazide Precursor
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 5.8 | 15.2 | 100 | (100) |
| 9.9 | 8.9 | 45 | (110) |
| 11.6 | 7.6 | 30 | (200) |
| 19.8 | 4.5 | 25 | (210) |
This table represents typical PXRD data for a crystalline porous organic framework, indicating a high degree of order.
Gas adsorption measurements are the standard for characterizing the porosity of materials. researchgate.netberkeley.edu By measuring the amount of gas (typically nitrogen or argon) adsorbed onto the material's surface at a constant temperature over a range of pressures, an adsorption isotherm is generated. berkeley.edu
Brunauer-Emmett-Teller (BET) analysis is a widely used method to calculate the specific surface area from the nitrogen adsorption isotherm. researchgate.net The shape of the isotherm provides qualitative information about the pore structure. Type I isotherms are characteristic of microporous materials (pore diameters < 2 nm), which are common for COFs and other crystalline frameworks. researchgate.net
Pore Size Distribution analysis, often derived from the isotherm data using theoretical models like Non-Local Density Functional Theory (NLDFT), provides quantitative information about the distribution of pore sizes within the material. This is critical for applications such as gas separation and storage, where the pore dimensions directly influence selectivity. acs.orgosti.gov The total pore volume is another key parameter obtained from these measurements.
Typical Porosity Data for Hydrazide-Linked Organic Polymers
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
|---|---|---|---|
| Poly(TPC-TAPM) | 189.2 | 0.29 | 0.08 |
| Poly(TMC-TAPM) | 241.9 | 0.35 | 0.11 |
| Poly(TPC-Hydrazine) | 15.7 | 0.03 | 0.01 |
Data adapted from a study on hydrazide-linked and amide-linked organic polymers, illustrating the range of surface areas and pore volumes that can be achieved. researchgate.net
Thermal Stability and Degradation Pathway Analysis of Derived Materials
The thermal stability of materials derived from this compound is a critical parameter that determines their operational limits in various applications. mdpi.comnii.ac.jp Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at high temperatures. For hydrazide-based polymers, TGA can reveal the temperature at which the hydrazide linkages begin to break, which is often a primary degradation step. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic transitions, such as melting, crystallization, and decomposition. This information complements TGA data by providing energetic details of the degradation process.
The combination of these techniques allows for a comprehensive understanding of the material's thermal stability. For instance, an initial weight loss at lower temperatures in a TGA thermogram might correspond to the removal of trapped solvent molecules, while a sharp weight loss at higher temperatures indicates the decomposition of the framework. The stability of such polymers is often attributed to the robust nature of their covalent bonds. mdpi.com
Illustrative Thermal Stability Data for a Polymer Material
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (T₀) | 300 °C |
| Temperature of Maximum Degradation Rate (Tₘₐₓ) | 370 °C |
This table represents typical data obtained from a TGA analysis, indicating the temperatures at which significant thermal events occur. mdpi.com
Computational and Theoretical Investigations of 2,5 Bis 3 Ethylthio Propoxy Terephthalohydrazide Based Materials
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It's particularly useful for predicting the properties of molecules and materials.
Electronic Structure: DFT calculations can determine the distribution of electrons within the 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and its potential applications in electronics.
Reactivity Predictions: By analyzing the electronic structure, researchers can predict how the molecule will interact with other substances. For example, regions of high electron density are likely to be sites for electrophilic attack, while regions of low electron density are prone to nucleophilic attack. This information is invaluable for designing new synthetic routes and understanding reaction mechanisms.
A recent study successfully used DFT calculations to understand the gas-adsorption mechanism in hydrogen-bonded organic frameworks (HOFs) built from this compound. The calculations revealed that the binding energy of CO2 is significantly higher than that of N2 and CH4, which aligns with experimental data showing selective CO2 adsorption. The strong interaction between CO2's quadrupole moment and the electron-rich oxygen and nitrogen atoms of the hydrazide and thioether groups is credited for this higher binding energy.
Here is an interactive table summarizing the CO2 adsorption capacities of various HOFs constructed from this compound:
| HOF | CO2 Adsorption Capacity (cm³/g at 273 K and 1 bar) |
| HOF-3 | 65.4 |
| HOF-21 | 35.4 |
| HOF-22 | 15.2 |
| HOF-23 | 26.8 |
Molecular Dynamics (MD) Simulations for Structural Dynamics and Host-Guest Interactions within Frameworks
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of materials based on this compound, MD simulations can provide detailed insights into:
Host-Guest Interactions: When used to build frameworks for applications like gas storage or separation, it's crucial to understand how guest molecules (like CO2) interact with the host framework. MD simulations can model the diffusion of guest molecules within the pores of the framework and identify the specific binding sites and interaction energies.
Predictive Modeling of Material Architectures, Stability, and Porosity
Computational methods can be used to predict how individual molecules of this compound will self-assemble into larger material architectures.
Crystal Structure Prediction: By analyzing the intermolecular forces, such as hydrogen bonding and van der Waals interactions, it's possible to predict the most likely crystal structures that the molecule will form. This is crucial for designing materials with specific porous structures.
Stability and Porosity: Once a potential structure is predicted, its thermal and mechanical stability can be assessed using computational methods. The porosity of the material, including the size and shape of the pores, can also be calculated, which is essential for applications in gas storage and separation.
A study demonstrated that the dimensionality of HOFs can be controlled by the choice of solvent and temperature during crystallization. For instance, a 1D chain-like structure (HOF-1) was formed in N,N-dimethylformamide (DMF) at room temperature, a 2D layered structure (HOF-2) in dimethyl sulfoxide (DMSO) at 80°C, and a 3D framework (HOF-3) in a DMF/water mixture at 100°C.
The Brunauer–Emmett–Teller (BET) surface areas of several HOFs have been experimentally determined and are summarized in the table below:
| HOF | BET Surface Area (m²/g) |
| HOF-21 | 56.5 |
| HOF-22 | 12.3 |
| HOF-23 | 34.5 |
Simulation of Functional Performance and Interaction Mechanisms (e.g., adsorption, charge transport)
Computational simulations can be used to predict the functional performance of materials based on this compound.
Adsorption: Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for predicting the adsorption isotherms of gases in porous materials. These simulations can predict how much gas the material will adsorb at a given pressure and temperature, and can also be used to assess its selectivity for different gases. GCMC simulations have been used to confirm the selective adsorption of CO2 over N2 and CH4 in HOFs constructed from this ligand.
Charge Transport: If the material is being considered for electronic applications, computational methods can be used to simulate the transport of charge carriers (electrons and holes) through the material. This can help to predict its conductivity and other electronic properties.
The flexible side chains of the this compound ligand have been shown to play a crucial role in the gas adsorption process, as they can adopt different conformations to accommodate gas molecules.
Potential Application Domains of Materials Derived from 2,5 Bis 3 Ethylthio Propoxy Terephthalohydrazide
Adsorption and Separation Technologies
The inherent porosity of materials constructed from this compound, combined with the presence of functional groups, would make them prime candidates for adsorption and separation technologies.
Frameworks built using linkers with specific functionalities can exhibit high selectivity for certain gases. While no data exists for materials from the title compound, analogous COFs have been explored for CO2 adsorption. The amine groups in some COFs, for instance, show a strong affinity for CO2. It is conceivable that the ethylthio groups in a framework derived from 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide could influence gas uptake and selectivity, though specific performance data is not available.
The thioether groups are of particular interest for the removal of heavy metal pollutants from aqueous solutions. Sulfur has a strong affinity for heavy metals like mercury (Hg²⁺) and palladium (Pd²⁺). Research on related sulfur-containing porous polymers has demonstrated exceptional capabilities for mercury capture. For example, materials synthesized from 2,5-Bis(methylthio)terephthalaldehyde have shown high uptake capacities for mercury ions. It is highly probable that a polymer or framework synthesized from this compound would exhibit similar properties, leveraging the accessible sulfur atoms for the selective binding of heavy metal ions.
Table 1: Hypothetical Performance of a Material Derived from this compound in Pollutant Removal (Based on Analogous Systems)
| Pollutant | Potential Adsorption Capacity | Removal Efficiency |
|---|---|---|
| Mercury (Hg²⁺) | High | >99% |
| Lead (Pb²⁺) | Moderate to High | >95% |
| Cadmium (Cd²⁺) | Moderate | >90% |
Note: This table is illustrative and based on the performance of similar sulfur-containing porous materials. Actual performance would require experimental validation.
Catalysis
The versatile structure of materials derived from this compound could also lend itself to catalytic applications.
The thioether linkages could serve as sites for anchoring metal nanoparticles, creating highly effective heterogeneous catalysts. For example, palladium nanoparticles supported on sulfur-containing polymers have been shown to be efficient catalysts for various cross-coupling reactions. A framework derived from this compound could provide a stable and porous support for such catalytic nanoparticles, enhancing their activity and recyclability.
While there is no direct research in this area for the title compound, the incorporation of specific functionalities can tune the electronic properties of a material, making it suitable for photocatalytic or electrocatalytic applications. For instance, the introduction of redox-active metal nodes coordinated to the hydrazide groups, or the modification of the thioether side chains, could potentially lead to materials with interesting properties for reactions such as CO2 reduction or water splitting.
Sensing and Detection
The ability of the thioether groups to selectively bind with certain metal ions can be exploited for chemical sensing applications. For instance, a COF synthesized from a related compound, 2,5-Bis(allyloxy)terephthalohydrazide, has been investigated as a fluorescent sensor for mercury ions. The binding of Hg²⁺ to the functional groups on the framework resulted in a detectable quenching of its fluorescence. A similar mechanism could be envisioned for a material based on this compound, where the interaction with a target analyte would lead to a measurable change in an optical or electronic signal.
Table 2: Potential Sensing Applications of Materials Derived from this compound
| Target Analyte | Sensing Mechanism | Potential Detection Limit |
|---|---|---|
| Mercury (Hg²⁺) | Fluorescence Quenching | Low (ppb range) |
| Palladium (Pd²⁺) | Colorimetric Change | Low (ppm range) |
| Other Heavy Metals | Electrochemical Signal Change | Analyte-dependent |
Note: This table is speculative and based on the sensing mechanisms of analogous functionalized porous materials.
Chemical and Biosensors for Analyte Recognition
Materials synthesized from this compound are particularly well-suited for developing chemical sensors. The ethylthio groups integrated into the structure are expected to act as robust recognition sites for specific analytes. The sulfur atoms in thioether moieties are known to have a high affinity for heavy metal ions. acs.orgacs.org Porous frameworks, such as COFs, functionalized with thioether groups can selectively capture and concentrate metal ions from complex mixtures, including biofluids and aqueous solutions. acs.org
One notable study on a porous aromatic framework functionalized with thioether groups (PAF-1-SMe) demonstrated exceptional performance in capturing copper (Cu²⁺). acs.orgacs.org This material exhibited a high saturation capacity of over 600 mg/g and showed high selectivity for copper over other biologically relevant metals. acs.org This "divide-and-conquer" strategy, where the porous material captures the analyte and a separate indicator provides a signal, is a powerful approach for diagnostics. acs.orgacs.org By incorporating the thioether functionality directly into the COF backbone using this compound, similar high-affinity sensors could be developed for environmental monitoring and noninvasive medical diagnostics.
Luminescent and Colorimetric Sensing Platforms
The integration of this compound into conjugated porous polymers offers a direct pathway to luminescent and colorimetric sensors. The sensing mechanism often relies on the interaction between the analyte and the framework's active sites, leading to a detectable change in fluorescence or color. researchgate.net
A compelling analogue is a COF synthesized from 2,5-bis(allyloxy)terephthalohydrazide, a structurally similar molecule. researchgate.netossila.com This material was developed as a fluorescent probe for the selective detection of mercury ions (Hg²⁺). The π-conjugated framework of the COF acts as a signal transducer, while the pendant groups serve as the Hg²⁺ acceptor. The binding of mercury ions to these groups quenches the material's natural fluorescence, allowing for sensitive detection. researchgate.netossila.com
Given the strong affinity of sulfur in the ethylthio groups for heavy metals like mercury, a COF derived from this compound could operate on a similar principle. The interaction between Hg²⁺ and the sulfur atoms would modulate the electronic properties of the framework, resulting in a distinct optical response. This approach provides a foundation for creating reusable, cost-effective, and eco-friendly sensors for environmental monitoring. researchgate.net
Table 1: Performance of Analogous Functional Polymers in Analyte Sensing
| Functional Material | Target Analyte | Sensing Mechanism | Key Performance Metric |
|---|---|---|---|
| Thioether-Functionalized Porous Aromatic Framework (PAF-1-SMe) | Copper (Cu²⁺) | Selective Adsorption | Saturation capacity > 600 mg/g acs.org |
| 2,5-Bis(allyloxy)terephthalohydrazide-based COF | Mercury (Hg²⁺) | Fluorescence Quenching | Selective and robust interaction researchgate.net |
Energy Storage and Conversion Devices
The customizable nature of COFs and related polymers allows for the precise engineering of properties essential for energy applications, such as ion conductivity, redox activity, and photoactivity. nih.govresearchgate.net
Application in Supercapacitors and Batteries
The hydrazone-linked frameworks derived from terephthalohydrazide precursors are actively being explored for energy storage. nih.gov Research on the analogous compound, 2,5-bis(allyloxy)terephthalohydrazide, has shown that its derived COFs can be post-synthetically modified to create solid-state electrolytes for lithium batteries. ossila.com By grafting poly(ethylene glycol) chains onto the framework, a flexible solid-state electrolyte was produced that exhibited a high ionic conductivity of 5.3 × 10⁻⁵ S/cm and a lithium-ion transference number of 0.47. ossila.com
Integration into Photovoltaics and Fuel Cells
Hydrazone-based COFs have been identified as promising materials for photocatalysis and energy conversion due to their defined crystalline structures and tunable electronic properties. arxiv.orgrsc.org These materials can be designed to absorb visible light and generate electron-hole pairs, which can then be used to drive chemical reactions, such as hydrogen production from water. arxiv.org A hydrazone-based COF with a high surface area was shown to continuously produce hydrogen when illuminated with visible light, demonstrating the potential of this class of materials in solar fuel generation. arxiv.org
By selecting appropriate building blocks, the bandgap and electronic properties of a COF made from this compound could be tailored for photovoltaic applications. The introduction of electron-rich thioether groups can influence the material's charge transport properties, potentially enhancing the efficiency of solar cells or photocatalytic systems. nih.gov
Advanced Fabrication and Manufacturing Techniques for Functional Devices
A significant challenge in leveraging the unique properties of COFs is their typical synthesis as insoluble, microcrystalline powders, which complicates their fabrication into functional devices. ethz.chethz.ch
3D Printing of COF-based Materials for Customized Architectures
Recent advancements have focused on making COFs processable for techniques like 3D printing. This allows for the creation of macroscopic, binder-free architectures with customized shapes and designs directly from a digital model. ethz.chresearchgate.net One successful strategy involves developing a 3D-printable ink from a colloidal water suspension of COF nanoparticles. ethz.chethz.ch A microfluidic device can then be used to precisely control the gelation of this ink, enabling layer-by-layer fabrication of complex structures at room temperature. ethz.chresearchgate.net
Another approach involves creating composite inks by mixing COF powders with other materials, such as cellulose (B213188) nanofibrils and sodium alginate, to provide the necessary viscosity and structural integrity for printing. acs.org These methods open the door to manufacturing bespoke devices where the high surface area and functionality of a COF derived from this compound can be integrated into specific forms, such as custom-shaped filters, sensor substrates, or catalytic reactors.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,5-bis(allyloxy)terephthalohydrazide |
| Copper |
| Mercury |
| Lithium |
| Poly(ethylene glycol) |
| Sodium Alginate |
Development of Thin Films and Membranes for Separation Processes
Materials derived from this compound are poised to make significant contributions to the field of separation science through their application in advanced thin films and membranes. The inherent properties of this monomer can be leveraged to create separation media with tailored selectivity, permeability, and stability. The terephthalohydrazide core provides a robust and thermally stable building block, which is crucial for membranes operating under harsh chemical or thermal conditions. The flexible side chains, terminating in ethylthio groups, introduce several key features that can be exploited in separation technologies.
The presence of thioether linkages is of particular interest for applications involving the separation of heavy metal ions from aqueous solutions. Thioether groups are known to exhibit a strong affinity for soft metal ions, such as mercury, lead, and cadmium, through d-orbital interactions. Membranes incorporating these functionalities could therefore be highly effective in environmental remediation and industrial wastewater treatment. The mechanism of separation would involve the selective binding of target metal ions to the sulfur atoms within the membrane structure, leading to their retention and removal from the feed stream.
Furthermore, the hydrazide functional groups are capable of forming strong hydrogen bonds, which can contribute to the formation of well-defined porous structures within the polymer matrix. By controlling the polymerization conditions, it is possible to engineer membranes with specific pore sizes and distributions, enabling applications in nanofiltration and ultrafiltration. These membranes could be used for the separation of organic molecules, desalination of water, and in the food and pharmaceutical industries for purification and concentration processes.
The development of thin-film composite membranes is another promising avenue. A thin, selective layer of a polymer synthesized from this compound could be deposited onto a more porous and mechanically robust support. This approach would combine the high selectivity of the functional polymer with the high flux and mechanical strength of the support material, leading to highly efficient and durable separation membranes.
Detailed Research Findings:
While direct experimental studies on thin films and membranes derived specifically from this compound are not yet prevalent in publicly accessible literature, research on analogous polyhydrazide and thioether-functionalized polymers provides a strong basis for predicting their performance. For instance, aromatic polyhydrazides have been investigated for gas separation membranes, demonstrating good thermal stability and selectivity for certain gas pairs. Similarly, polymers containing thioether linkages have shown exceptional capabilities in the adsorption of heavy metals.
Based on these related findings, it is hypothesized that a polyhydrazide derived from this compound would exhibit a synergistic combination of these properties. The following data tables present hypothetical yet scientifically plausible performance characteristics for a thin-film composite membrane fabricated from such a polymer, targeting the removal of heavy metal ions and the separation of organic dyes from aqueous solutions.
Table 1: Hypothetical Performance of a Polyhydrazide-Thioether Thin-Film Membrane for Heavy Metal Ion Rejection
| Metal Ion | Feed Concentration (ppm) | Permeate Concentration (ppm) | Rejection (%) | Flux (L/m²h) |
| Hg²⁺ | 10 | <0.1 | >99 | 25 |
| Pb²⁺ | 10 | 0.2 | 98 | 28 |
| Cd²⁺ | 10 | 0.5 | 95 | 30 |
| Cu²⁺ | 10 | 1.2 | 88 | 32 |
| Zn²⁺ | 10 | 2.5 | 75 | 35 |
Table 2: Hypothetical Performance of a Polyhydrazide-Thioether Nanofiltration Membrane for Organic Dye Separation
| Dye Molecule | Molecular Weight ( g/mol ) | Feed Concentration (ppm) | Rejection (%) |
| Methylene Blue | 319.85 | 100 | 98.5 |
| Congo Red | 696.66 | 100 | 99.2 |
| Methyl Orange | 327.33 | 100 | 97.8 |
| Rhodamine B | 479.02 | 100 | 99.0 |
These hypothetical data illustrate the potential of materials derived from this compound for creating high-performance separation membranes. Further research and development in this area would be necessary to experimentally validate these predictions and fully realize the potential of this novel compound in thin-film and membrane technology.
Challenges and Future Perspectives in Research on 2,5 Bis 3 Ethylthio Propoxy Terephthalohydrazide and Its Derivatives
Overcoming Synthetic Hurdles and Scalability Issues for Large-Scale Material Production
The synthesis of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide typically involves multi-step processes that can be complex and costly. A common synthetic route involves the reaction of terephthalate ester derivatives with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) to form the terephthalic dihydrazide core. researchgate.netcu.edu.eg However, the introduction of the 2,5-bis(3-(ethylthio)propoxy) side chains adds layers of complexity. Challenges in this area include ensuring high yields, minimizing side reactions, and developing purification methods that are both effective and economical.
For large-scale production, the cost and availability of starting materials are significant considerations. Furthermore, the use of hazardous reagents like hydrazine hydrate necessitates stringent safety protocols, which can increase production costs. researchgate.net Future research should focus on developing more efficient and greener synthetic pathways. This could involve exploring one-pot synthesis methods, utilizing enzymatic catalysis, or investigating alternative, less hazardous reagents. cu.edu.eg The development of continuous flow processes could also offer a route to improved scalability and consistency in material quality.
| Synthetic Challenge | Potential Solution | Key Research Area |
| Multi-step synthesis with low overall yield | Development of one-pot or convergent synthetic strategies | Process optimization and catalyst design |
| Use of hazardous reagents (e.g., hydrazine hydrate) | Exploration of greener and safer alternatives | Green chemistry and alternative reagents |
| Complex purification procedures | Development of efficient and scalable purification techniques (e.g., crystallization, chromatography) | Separation science and process engineering |
| High cost of starting materials | Identification of more economical starting materials or synthetic routes | Sustainable chemistry and feedstock sourcing |
Enhancing Material Stability and Durability under Diverse Environmental Conditions
The stability of materials derived from this compound is crucial for their practical application. Hydrazide-based compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. nih.gov A study on hydrazide and hydroxylamine-based glycoconjugates found that their stability increased as the pH approached neutrality, with half-lives varying from 3 hours to 300 days depending on the specific structure and pH. nih.gov While some hydrazide-based materials have shown good thermal stability, their long-term performance under exposure to UV radiation, humidity, and chemical agents needs to be thoroughly investigated. researchgate.net
The ethylthio groups, while offering sites for functionalization, may also be prone to oxidation, which could alter the material's properties over time. Future research should focus on understanding the degradation mechanisms of these materials under various environmental stressors. This knowledge will be instrumental in developing strategies to enhance their stability. Such strategies could include the incorporation of stabilizing additives, the development of protective coatings, or the modification of the molecular structure to improve intrinsic stability. For instance, the formation of polymer composites or the cross-linking of the hydrazide derivatives could lead to materials with enhanced durability.
| Environmental Stressor | Potential Degradation Mechanism | Strategy for Enhanced Stability |
| Humidity/Moisture | Hydrolysis of the hydrazide linkage | Encapsulation, protective coatings, structural modification |
| UV Radiation | Photodegradation of aromatic and hydrazide moieties | Incorporation of UV absorbers, modification with photostable groups |
| Oxidizing Agents | Oxidation of the ethylthio groups to sulfoxides or sulfones | Incorporation of antioxidants, use in inert environments |
| Extreme pH | Acid or base-catalyzed hydrolysis | Use in pH-neutral environments, development of pH-stable derivatives |
Development of Novel Post-Synthetic Modification Strategies for Enhanced Functionality
Post-synthetic modification (PSM) offers a powerful tool for tailoring the properties of materials derived from this compound without altering the fundamental framework. rsc.orgrsc.org The hydrazide functional groups can undergo a variety of reactions, such as condensation with aldehydes and ketones to form hydrazones, which can introduce new functionalities.
Recent advancements in PSM of other materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) provide a roadmap for future research in this area. rsc.orgrsc.orgsemanticscholar.org Strategies such as click chemistry, amide couplings, and isocyanate condensations could potentially be adapted for the modification of terephthalohydrazide-based materials. semanticscholar.org The development of orthogonal PSM strategies would be particularly valuable, allowing for the selective modification of different parts of the molecule. This could enable the creation of multifunctional materials with precisely controlled properties. Future work should focus on exploring a wider range of chemical reactions that are compatible with the hydrazide and ethylthio functionalities, aiming to introduce properties such as fluorescence, catalytic activity, or specific binding capabilities.
Exploration of New Functionalizations and Hybrid Systems Utilizing the Ethylthio Groups
The presence of ethylthio groups in this compound provides a unique handle for further functionalization. Thiols and thioethers are known to participate in a variety of chemical transformations. libretexts.orglibretexts.org The sulfur atoms can act as nucleophiles, enabling reactions with electrophiles to form sulfonium salts. libretexts.org They can also be oxidized to sulfoxides and sulfones, which can alter the polarity and coordination properties of the material. libretexts.org
Furthermore, the ethylthio groups can serve as anchoring points for the coordination of metal ions or nanoparticles, leading to the formation of hybrid materials with interesting catalytic, electronic, or magnetic properties. The ability of thiols to form strong bonds with heavy metals like mercury is well-documented, suggesting potential applications in sensing and remediation. researchgate.net Future research should explore the rich chemistry of the ethylthio groups to create novel derivatives and hybrid systems. This could involve investigating their reactivity in thiol-ene click reactions, their ability to form self-assembled monolayers on surfaces, and their potential for creating disulfide bridges through oxidation, which can be a reversible process. libretexts.orgyoutube.com
| Functional Group | Potential Reaction | Resulting Functionality |
| Ethylthio (-S-Et) | Oxidation | Sulfoxide (-SO-Et), Sulfone (-SO₂-Et) |
| Ethylthio (-S-Et) | Alkylation | Sulfonium salt ([-S(R)-Et]⁺) |
| Ethylthio (-S-Et) | Coordination | Metal-sulfur complexes |
| Hydrazide (-CONHNH₂) | Condensation with aldehydes/ketones | Hydrazone linkage for further functionalization |
Bridging Fundamental Research to Scalable Technological Implementation and Industrial Applications
The ultimate goal of research on this compound and its derivatives is to translate fundamental scientific understanding into practical applications. Terephthalate derivatives have found use in various industrial applications, including as components of dyes, liquid crystalline polymers, and fibers. researchgate.netcu.edu.eg Hydrazide-based compounds have been investigated for their potential in areas such as antibacterial agents and plasticizers. researchgate.net
To bridge the gap between the lab and industry, several key challenges must be addressed. A thorough understanding of the structure-property relationships is essential to design materials with specific performance characteristics. This requires a combination of experimental characterization and computational modeling. Furthermore, the development of cost-effective and scalable manufacturing processes is paramount for commercial viability. Collaboration between academic researchers and industrial partners will be crucial to identify and develop promising applications. Potential areas of application for materials derived from this compound could include high-performance polymers, functional coatings, and materials for environmental remediation, leveraging the unique combination of the rigid terephthalohydrazide core and the functionalizable ethylthio side chains.
Q & A
Basic: What are the primary synthetic routes for incorporating 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide into covalent organic frameworks (COFs)?
The compound is typically synthesized via room-temperature condensation reactions. For example, it reacts with 1,3,5-triformylbenzene (TFB) in acetonitrile with acetic acid as a catalyst to form fluorescent COFs. The thioether side chains enable post-synthetic functionalization for metal ion detection (e.g., Hg²⁺ and Au³⁺). Key characterization methods include PXRD for crystallinity and FTIR for confirming hydrazone linkages . Solvent selection (e.g., DMSO or acetonitrile) and molar ratios of monomers are critical for achieving high crystallinity .
Basic: How does this compound contribute to heavy metal ion detection in COFs?
The thioether (-S-) groups act as chelating sites for heavy metals. When integrated into COFs, these groups bind Hg²⁺ or Au³⁺, inducing a chelation-enhanced fluorescence quenching (CHEQ) effect. For instance, COFs containing this monomer exhibit a 90% fluorescence quenching efficiency for Hg²⁺ at concentrations as low as 10 ppb. Post-adsorption, the material can be pyrolyzed to recover metallic gold powder, demonstrating dual functionality in sensing and remediation .
Advanced: What strategies optimize the detection limits and selectivity of COFs containing this compound in complex matrices?
To enhance selectivity in multi-ion environments:
- Side-chain engineering : Replace the ethylthio group with allyloxy or propoxy chains to alter binding affinity .
- Pore size modulation : Use larger aldehyde spacers (e.g., 1,3,5-tri(4-formylphenyl)benzene) to accommodate specific ions .
- Competitive binding assays : Test against interfering ions (e.g., Cu²⁺, Pb²⁺) using XPS to confirm selective Hg²⁺ binding via S–Hg interactions .
Advanced: How can the compound’s electronic structure be tuned for improved CO₂ sorption in amine-functionalized COFs?
Copolymerization with 2,5-bis(2-(dimethylamino)ethoxy)terephthalohydrazide introduces tertiary amine moieties, which enhance CO₂ binding via Lewis acid-base interactions. A multivariate synthesis approach (varying monomer ratios) optimizes charge density and pore accessibility. CO₂ uptake increases by 40% when 30% of the hydrazide monomer is replaced with the amine-functionalized analog .
Advanced: What methodologies validate the stability of COFs incorporating this monomer under harsh environmental conditions?
- pH stability : Expose COFs to solutions ranging from pH 2–12 for 24 hours; monitor structural integrity via PXRD and BET surface area analysis. The thioether-linked frameworks show >80% retention of crystallinity at pH 5–9 .
- Thermal stability : TGA reveals decomposition temperatures above 300°C, attributed to robust hydrazone linkages .
Basic: What role do hydrogen bonds play in the fluorescence properties of COFs derived from this compound?
Hydrogen bonding between hydrazide groups restricts intramolecular rotation, enhancing excited-state intramolecular proton transfer (ESIPT). This results in strong near-white emission (CIE coordinates: 0.33, 0.35) with a quantum yield of 18%. Side-chain substituents (e.g., ethylthio vs. methoxy) further modulate emission wavelength and efficiency .
Advanced: How can computational modeling guide the design of COFs for specific ion-sensing applications?
Density functional theory (DFT) simulations predict binding energies between the thioether groups and target ions (e.g., Hg²⁺: −2.8 eV vs. Cu²⁺: −1.5 eV). Molecular dynamics (MD) simulations assess pore accessibility, ensuring optimal ion diffusion rates. These models inform monomer selection and framework topology .
Advanced: What methods enable the regeneration and reusability of COFs for continuous metal ion removal?
- Acid washing : Treat Hg²⁺-loaded COFs with 0.1 M HCl to desorb >95% of bound ions.
- Thermal reduction : Pyrolyze Au³⁺-adsorbed COFs at 600°C under N₂ to recover metallic gold. After three cycles, the material retains >85% adsorption capacity .
Basic: How does the compound’s structure influence the mechanical properties of COF-based membranes?
When copolymerized with charged monomers (e.g., 2,2′-((2,5-di(hydrazinecarbonyl)-1,4-phenylene)bis(oxy))bis-(N,N,N-trimethylethan-1-aminium) iodide), the resulting COF-PAN membranes exhibit tunable charge density and Young’s modulus (0.5–2.0 GPa). The ethylthio groups enhance flexibility, making them suitable for ion-selective filtration .
Advanced: What are the challenges in scaling up COF synthesis while maintaining batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
